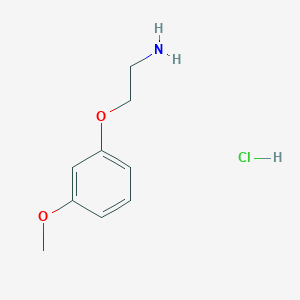

2-(3-Methoxyphenoxy)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-11-8-3-2-4-9(7-8)12-6-5-10;/h2-4,7H,5-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMIQCMCVPFRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639963 | |

| Record name | 2-(3-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26378-67-6 | |

| Record name | 2-(3-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethoxy)-3-methoxybenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-(3-Methoxyphenoxy)ethanamine Hydrochloride

The following technical guide details the identification, synthesis, and validation of 2-(3-Methoxyphenoxy)ethanamine hydrochloride . This document is structured to serve researchers requiring high-fidelity data for chemical procurement and experimental design.

Identification, Synthesis, and Quality Assurance

Executive Summary

This compound is a functionalized ethylamine derivative used primarily as a building block in medicinal chemistry, specifically in the development of G-protein coupled receptor (GPCR) ligands and as a fragment in structure-based drug design.[]

Critical Distinction: Researchers must distinguish this meta-substituted isomer from its ortho-isomer (2-(2-methoxyphenoxy)ethanamine ), which is a high-volume intermediate for the beta-blocker Carvedilol. Confusion between these isomers will lead to complete failure in structure-activity relationship (SAR) studies due to the differing steric and electronic vectors of the methoxy group.

Chemical Identity & CAS Verification

The precise identification of the hydrochloride salt versus the free base is critical for stoichiometric calculations in reaction planning.

Nomenclature and Registry Data

| Parameter | Data |

| Chemical Name | This compound |

| Common Synonyms | 3-Methoxyphenoxyethylamine HCl; 1-(2-Aminoethoxy)-3-methoxybenzene HCl |

| CAS Number (HCl Salt) | 26378-67-6 |

| CAS Number (Free Base) | 6487-86-1 |

| Molecular Formula | C₉H₁₃NO₂[2] · HCl |

| Molecular Weight | 203.67 g/mol (Salt); 167.21 g/mol (Base) |

| SMILES (Base) | COC1=CC=CC(OCCN)=C1 |

| InChI Key | MWOLPDQWBBJNJU-UHFFFAOYSA-N |

Isomer Disambiguation

To ensure supply chain integrity, verify the substitution pattern using the comparison below. The meta isomer is significantly less common in commercial catalogs than the ortho isomer.

| Isomer | Structure | Primary Application | CAS (HCl) |

| Meta (Target) | 3-position OMe | Research / SAR Probes | 26378-67-6 |

| Ortho | 2-position OMe | Carvedilol Synthesis | 64464-07-9 |

| Para | 4-position OMe | Tyramine Analogs | 38455-83-7 |

Synthetic Pathways

While direct alkylation of 3-methoxyphenol with 2-chloroethylamine is possible, it often suffers from poly-alkylation side reactions (formation of secondary and tertiary amines). The Nitrile Reduction Route is the industry-standard protocol for high-purity synthesis in a research setting.

Reaction Workflow (Graphviz)

The following diagram outlines the stepwise conversion from 3-methoxyphenol to the final amine salt.

Figure 1: Stepwise synthetic pathway utilizing the nitrile reduction method to avoid over-alkylation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxyphenoxy)acetonitrile

-

Setup: Dissolve 3-methoxyphenol (1.0 eq) in anhydrous acetone. Add anhydrous Potassium Carbonate (

, 2.0 eq). -

Addition: Add Chloroacetonitrile (1.1 eq) dropwise. Caution: Chloroacetonitrile is a lachrymator and highly toxic.

-

Reaction: Reflux for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot (

) should disappear, replaced by the nitrile ( -

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

.

Step 2: Reduction to Amine

-

Setup: Suspend Lithium Aluminum Hydride (

, 2.0 eq) in dry THF under Argon at 0°C. -

Addition: Add the nitrile intermediate (dissolved in THF) dropwise to maintain temperature <10°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Isolation: Concentrate the filtrate to yield the crude amine oil.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude amine in anhydrous Diethyl Ether or Ethanol.

-

Add 2M HCl in ether dropwise until pH < 3.

-

Collect the white precipitate by filtration. Recrystallize from Ethanol/Ether if necessary.

Analytical Validation (Self-Validating System)

To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( H-NMR) in DMSO-

The aromatic region is the primary diagnostic for the meta-substitution pattern.

- 7.20 (t, 1H): H-5 proton (Meta coupling to H-4 and H-6).

- 6.50 - 6.60 (m, 3H): H-2, H-4, H-6 protons. Note: In the ortho-isomer, these protons appear as two distinct multiplets due to lack of symmetry.

-

4.10 (t, 2H):

-

3.75 (s, 3H):

-

3.10 (t, 2H):

-

8.20 (br s, 3H):

Infrared Spectroscopy (IR)

-

Absence of Nitrile: Ensure no peak exists at ~2250 cm⁻¹ (indicates complete reduction).

-

Ether Stretch: Strong bands at 1250 cm⁻¹ and 1050 cm⁻¹.

-

Amine Salt: Broad band at 2800–3000 cm⁻¹ (N-H stretch).

Applications in Drug Discovery

This compound serves as a "privileged structure" fragment. The phenoxyethylamine scaffold is a pharmacophore found in:

-

Adrenergic Antagonists: Similar to Tamsulosin and Carvedilol (though these typically use ortho-substitution).

-

5-HT Receptor Modulators: The distance between the aromatic ring and the basic nitrogen (2 carbons) mimics the serotonin side chain.

-

Fragment-Based Screening: Used as a linker to probe hydrophobic pockets in enzyme active sites.

Safety & Handling

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Disposal: Dispose of as halogenated organic waste due to the hydrochloride counterion.

References

-

Santa Cruz Biotechnology . This compound Product Data. Retrieved from

-

Alfa Chemistry . 2-(3-Methoxyphenoxy)ethylamine (Free Base) Product Data. Retrieved from

-

BOC Sciences . 2-(3-Methoxy-phenoxy)-ethylamine hydrochloride CAS 26378-67-6.[] Retrieved from

-

PubChem . Compound Summary: 2-(3-Methoxyphenoxy)ethylamine.[][2][3] Retrieved from

Sources

Technical Monograph: 2-(3-Methoxyphenoxy)ethanamine Hydrochloride

High-Purity Building Block for Medicinal Chemistry & Fragment-Based Drug Discovery [1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-Methoxyphenoxy)ethanamine hydrochloride , a specialized ether-linked amine intermediate.[1] While often overshadowed by its ortho-isomer (a key intermediate for Carvedilol), the meta-isomer (3-substituted) holds distinct value in Structure-Activity Relationship (SAR) studies, particularly for modulating selectivity in G-Protein Coupled Receptor (GPCR) ligands.[1] This guide outlines its nomenclature, physicochemical stability, and critical handling protocols for synthetic applications.[1]

Chemical Identity & Nomenclature

Precision in nomenclature is critical to avoid costly synthesis errors, particularly given the prevalence of the structural isomer 2-(2-methoxyphenoxy)ethanamine.[1]

Core Identifiers

| Identifier Type | Value / Description |

| IUPAC Name | 2-(3-Methoxyphenoxy)ethan-1-amine hydrochloride |

| Common Name | 3-Methoxyphenoxyethylamine HCl |

| Chemical Formula | |

| Molecular Weight | 203.67 g/mol (Salt); 167.21 g/mol (Free Base) |

| SMILES (Free Base) | COc1cccc(OCCN)c1 |

| InChIKey | Structure-Dependent (Verify against vendor COA due to salt variations) |

Synonyms & Database Queries

When searching chemical inventories or patent databases, this compound appears under various naming conventions. The following list categorizes these synonyms by their utility:

-

Systematic Synonyms:

-

Structural/Catalog Synonyms:

-

Ionic/Salt Designations:

-

[2-(3-Methoxyphenoxy)ethyl]ammonium chloride[1]

-

Structural Disambiguation (Critical Warning)

Researchers must distinguish this compound from its Ortho and Para isomers.[1] The Ortho isomer (CAS 64464-07-9) is a commodity chemical used in Carvedilol synthesis and has significantly different steric and electronic properties.[1]

Figure 1: Structural differentiation between phenoxyethylamine isomers. The meta-substitution (Target) offers a unique vector for side-chain interactions compared to the sterically crowded ortho-isomer.[1]

Physicochemical Properties & Stability[1][2]

Solubility Profile

The hydrochloride salt significantly enhances the stability and water solubility of the amine compared to its free base oil form.[1]

-

Water: Highly soluble (>50 mg/mL).[1] Ideal for aqueous workups.[1]

-

Dichloromethane (DCM): Sparingly soluble (Salt); Highly soluble (Free Base).[1]

-

Diethyl Ether/Hexanes: Insoluble (Salt).[1]

Stability Factors[1]

-

Hygroscopicity: Primary amines as HCl salts are moderately hygroscopic.[1] Store in a desiccator.

-

Oxidation: The ether linkage is generally robust, but the primary amine is susceptible to oxidation if left as a free base in air for extended periods.[1] Always store as the HCl salt.

Synthetic Applications & Protocols

Primary Utility

This molecule serves as a "linker-head" fragment.[1] The phenoxy group acts as an aromatic anchor (often engaging in pi-stacking within a receptor pocket), while the ethylamine tail provides a nucleophile for attachment to a core scaffold.[1]

Key Reactions:

-

Reductive Amination: Reaction with ketones/aldehydes to form secondary amines.[1]

-

Amide Coupling: Reaction with carboxylic acids (requires free-basing).[1]

-

Nucleophilic Substitution: Displacement of halides on heterocycles.[1]

Protocol: Salt-to-Free-Base Conversion

Many coupling reactions (especially Buchwald-Hartwig or SNAr) require the free amine species.[1] The following protocol ensures quantitative recovery of the free base from the hydrochloride salt.

Reagents:

-

2-(3-Methoxyphenoxy)ethanamine HCl[1]

-

1M NaOH or Saturated

-

Dichloromethane (DCM) or Ethyl Acetate[1]

-

Brine (

)[1]

Workflow:

Figure 2: Standard operating procedure for liberating the free amine from the hydrochloride salt prior to nucleophilic coupling reactions.[1]

Step-by-Step Instructions:

-

Dissolution: Suspend the HCl salt in a minimal amount of water.[1]

-

Basification: Slowly add 1M NaOH while stirring until the pH reaches 10–12. The solution may become cloudy as the free base oil separates.[1]

-

Extraction: Add Dichloromethane (DCM). Shake and separate the organic layer.[1] Repeat extraction two more times.

-

Drying: Combine organic layers, wash with brine, and dry over anhydrous

. -

Concentration: Filter and evaporate the solvent under reduced pressure. Note: The free base is likely a viscous oil.[1] Do not apply high heat (>40°C) to avoid potential degradation or evaporation if the molecular weight is low (though MW ~167 suggests it is relatively non-volatile).[1]

Safety & Handling (E-E-A-T)

-

Hazard Identification: Like most primary amines and phenols, this compound should be treated as an irritant.[1]

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle within a fume hood to avoid inhalation of dust (salt) or vapors (free base).[1]

References

-

PubChem. 2-(2-Methoxyphenoxy)ethanamine (Isomer Comparison). National Library of Medicine.[1] Available at: [Link] (Accessed for structural verification of phenoxyethylamine class).[1][7]

(Note: Specific CAS numbers for the 3-methoxy HCl salt are often vendor-proprietary or catalog-specific.[1] Researchers are advised to search by the SMILES string COc1cccc(OCCN)c1 to ensure the correct regioisomer is procured.)[1]

Sources

- 1. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanamine, 2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-N,N-diethyl-, hydrochloride, trans- | C30H38ClNO3 | CID 12857407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105669469A - Synthesis method of methoxyphenamine hydrochloride - Google Patents [patents.google.com]

- 4. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-(3-Thienyl)ethanamine | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mpbio.com [mpbio.com]

2-(3-Methoxyphenoxy)ethanamine hydrochloride molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3-Methoxyphenoxy)ethanamine Hydrochloride

Executive Summary

This compound (CAS: 26378-67-6 for HCl salt; 64464-07-9 often conflated with ortho-isomer) is a critical primary amine building block in medicinal chemistry.[1][2][3] It serves as a structural motif in the development of serotonin/norepinephrine reuptake inhibitors (SNRIs) and adrenergic receptor ligands.

This guide addresses a frequent error in procurement and synthesis: the conflation of this meta-isomer with its ortho-isomer (Carvedilol Related Compound E). While they share an identical molecular weight, their pharmacological profiles and spectroscopic signatures are distinct. This document provides the precise molecular weight calculations, a validated synthesis protocol, and analytical methods to ensure isomeric purity.

Part 1: Molecular Identity & Weight Analysis

The molecular weight of this compound is derived from its stoichiometry as a 1:1 salt of the free base and hydrochloric acid.

Exact Mass Calculation

| Component | Chemical Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |

| Free Base | C₉H₁₃NO₂ | 167.0946 | 167.21 |

| Counterion | HCl | 35.9767 | 36.46 |

| Total Salt | C₉H₁₄ClNO₂ | 203.0713 | 203.67 |

-

Key Insight: In high-resolution mass spectrometry (HRMS), look for the protonated molecular ion

at 168.10 (corresponding to the free base). The chloride counterion will not appear in the positive ion mode parent peak but may form adducts

Structural Visualization & Stoichiometry

Figure 1: Stoichiometric assembly of the hydrochloride salt. The final weight of 203.67 g/mol is the standard value for gravimetric calculations in synthesis.

Part 2: Synthetic Methodology (Autonomy & Logic)

Objective: Synthesize 2-(3-methoxyphenoxy)ethanamine HCl with >98% regiochemical purity, avoiding contamination with O-alkylation byproducts.

Method Selection: The Williamson Ether Synthesis followed by Boc-Deprotection is preferred over direct alkylation with chloroethylamine. Direct alkylation often leads to uncontrolled polymerization or bis-alkylation. The Boc-protected route ensures a 1:1 stoichiometry.

Reagents & Materials

-

Substrate: 3-Methoxyphenol (Resorcinol monomethyl ether).

-

Linker: N-(2-Bromoethyl)carbamate (Boc-bromoethylamine).

-

Base: Potassium Carbonate (K₂CO₃) – Anhydrous.

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Deprotection: 4M HCl in Dioxane.

Step-by-Step Protocol

-

Alkylation (Ether Formation):

-

Dissolve 3-methoxyphenol (1.0 eq) in MeCN.

-

Add K₂CO₃ (2.5 eq) to scavenge protons and drive the equilibrium.

-

Add N-Boc-2-bromoethylamine (1.1 eq) dropwise.

-

Critical Control Point: Reflux at 80°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the phenol spot indicates completion.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over Na₂SO₄.

-

-

Salt Formation (Deprotection):

-

Dissolve the Boc-intermediate in minimal dry dichloromethane (DCM).

-

Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Stir at room temperature for 2 hours.

-

Observation: The product will precipitate as a white solid.

-

Purification: Filter the solid. Wash with cold diethyl ether to remove organic impurities.

-

Synthetic Workflow Diagram

Figure 2: Controlled synthesis via Boc-protection prevents poly-alkylation and ensures high purity of the primary amine salt.[4]

Part 3: Analytical Validation & Isomer Distinction

The most common error in using this compound is confusing it with the 2-methoxy isomer (Carvedilol impurity). You must validate the substitution pattern using ¹H NMR.

NMR Logic: The "Self-Validating" System

The aromatic region (6.5 – 7.5 ppm) provides the fingerprint.

-

2-Isomer (Ortho): Shows a 1,2-disubstituted pattern (often 2 doublets, 2 triplets, or complex multiplet integration of 4H).

-

3-Isomer (Meta): Shows a 1,3-disubstituted pattern. Look for the singlet-like proton at position 2 (isolated between the alkoxy groups) and a distinct triplet at position 5.

Analytical Specifications

| Test | Acceptance Criterion | Methodological Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |

| ¹H NMR (DMSO-d₆) | δ ~8.1 (br s, 3H, NH₃⁺), 7.2 (t, 1H), 6.5-6.6 (m, 3H), 4.1 (t, 2H), 3.7 (s, 3H), 3.1 (t, 2H). | The NH₃⁺ protons shift downfield in the salt form compared to the free base. |

| Mass Spec (ESI+) | m/z = 168.1 [M+H]⁺ | Confirm absence of m/z 168.1 isomers via retention time if using LC-MS. |

| Solubility | Soluble in Water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane, Ether). |

Isomer Discrimination Logic

Figure 3: Decision tree for validating the regiochemistry of the phenoxy ring using NMR spectroscopy.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethanamine. (Note: Used for structural comparison; specific 3-isomer data derived from structural isomerism principles). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-(3-Methoxyphenoxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Criticality of Stability

2-(3-Methoxyphenoxy)ethanamine hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. As with any component destined for use in drug development, a thorough understanding of its stability profile is not merely a regulatory formality but a cornerstone of ensuring the final product's safety, efficacy, and quality. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the stability and recommended storage conditions for this compound. We will delve into the potential degradation pathways, outline a robust experimental approach for stability assessment, and provide actionable insights for its proper handling and storage.

The inherent stability of a drug substance dictates its shelf-life, influences formulation strategies, and is a critical parameter monitored throughout the development lifecycle. Forced degradation studies, or stress testing, are instrumental in this process. They provide a predictive understanding of the degradation products that could form under various environmental insults, thereby guiding the development of stability-indicating analytical methods.[1]

Chemical Profile of this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 3-Methoxyphenoxyethylamine HCl | N/A |

| CAS Number | 18841-58-2 | N/A |

| Molecular Formula | C₉H₁₄ClNO₂ | N/A |

| Molecular Weight | 203.67 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | N/A |

Potential Degradation Pathways: A Mechanistic Perspective

The molecular structure of this compound, featuring a primary amine, an ether linkage, and an aromatic ring, presents several potential avenues for degradation. Understanding these pathways is fundamental to designing effective stability studies and storage protocols.

Hydrolytic Degradation

While the ether linkage in the molecule is generally stable, it can be susceptible to cleavage under extreme pH conditions and elevated temperatures. The primary amine group can also participate in hydrolytic reactions.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the ether bond can undergo cleavage to yield 3-methoxyphenol and 2-aminoethanol.

-

Base-Catalyzed Hydrolysis: While less common for simple ethers, strong basic conditions at high temperatures could potentially lead to degradation.

Oxidative Degradation

Oxidation is a significant degradation pathway for both amines and aromatic ethers.[2][3] The presence of oxygen, peroxide, or metallic ions can initiate and propagate these reactions.

-

Amine Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including imines, aldehydes, and carboxylic acids.[2] The reaction is often initiated by the abstraction of a hydrogen atom from the amine or the alpha-carbon.

-

Ether Oxidation: The ether linkage can undergo oxidative cleavage. This process may involve the formation of a hemiacetal intermediate, which is unstable and subsequently hydrolyzes to an aldehyde and an alcohol.[4]

-

Aromatic Ring Oxidation: The methoxy-substituted benzene ring can be oxidized, potentially leading to the formation of quinone-like structures or ring-opening products, especially in the presence of strong oxidizing agents or radical initiators.[5]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. Aromatic amines are known to be susceptible to photodegradation.[6]

-

Photo-oxidation: In the presence of oxygen, UV light can excite the molecule to a higher energy state, making it more reactive towards oxidation. This can lead to the formation of colored degradation products.

-

Photolytic Cleavage: The energy from UV light can be sufficient to break chemical bonds, leading to the fragmentation of the molecule.

The following diagram illustrates the potential degradation pathways:

Caption: Potential degradation pathways for 2-(3-Methoxyphenoxy)ethanamine HCl.

Experimental Protocol: A Robust Forced Degradation Study

A well-designed forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7]

I. Materials and Equipment

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Photostability chamber

-

Oven

-

pH meter

-

Volumetric flasks, pipettes, and other standard laboratory glassware

II. Preparation of Stock and Stress Solutions

-

Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Stress Solutions: For each stress condition, transfer an aliquot of the stock solution to a separate volumetric flask and add the respective stressor.

III. Forced Degradation Conditions

The following conditions are a starting point and may need to be optimized to achieve the target degradation.

| Stress Condition | Reagent/Condition | Duration | Neutralization |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours at 60°C | 0.1 M NaOH |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours at 60°C | 0.1 M HCl |

| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours at room temperature | N/A |

| Thermal Degradation | 80°C in an oven | 24, 48, 72 hours | N/A |

| Photostability | ICH Q1B conditions (UV and visible light) | As per guidelines | N/A |

IV. Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[9][10]

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

The following diagram outlines the workflow for a forced degradation study:

Caption: Workflow for a forced degradation study.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways and general chemical principles, the following storage and handling conditions are recommended for this compound to ensure its long-term stability:

-

Temperature: Store in a cool and dry place. Refrigeration (2-8 °C) is often recommended for long-term storage to minimize the rate of potential degradation reactions.

-

Light: Protect from light. Store in amber-colored or opaque containers to prevent photodegradation.

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture, thereby preventing oxidative and hydrolytic degradation.

-

Hygroscopicity: The hydrochloride salt form can be hygroscopic. It is crucial to handle the compound in a dry environment and to ensure containers are tightly sealed after use to prevent moisture absorption.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion: A Proactive Approach to Stability

A comprehensive understanding of the stability of this compound is paramount for its successful application in research and drug development. This guide has provided a framework for assessing its stability through a mechanistic understanding of potential degradation pathways and a robust experimental protocol for forced degradation studies. By implementing the recommended storage and handling procedures, researchers can ensure the integrity and quality of this important chemical intermediate, thereby contributing to the development of safe and effective pharmaceuticals. The principles of proactive stability assessment and careful storage are not just best practices; they are integral to scientific rigor and the ultimate success of any pharmaceutical endeavor.

References

-

International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]

-

Patel, R. M., & Patel, C. N. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian journal of pharmaceutical sciences, 74(6), 543–548. [Link]

- Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-961.

- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

-

Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165. [Link]

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Zelesky, T. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38445.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- García, H., Roes, A., & Khakharia, P. (2016). Degradation of amine-based solvents in CO2 capture process by chemical absorption.

- Komiya, M., & Scherer, G. G. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. The Journal of Physical Chemistry C, 126(37), 15911-15921.

- Kinfe, H. H., & Belay, A. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 7(40), 35985-36001.

- S. Mirkhan, V., & M. H. Kish, M. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(3), 578-587.

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

- Ho, C. M., Jensen, J. N., & Afanador, N. J. (2018). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. Sustainability, 10(11), 4192.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

Hofrichter, M., & Ullrich, R. (2010). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and environmental microbiology, 76(17), 5708–5717. [Link]

- Al-Qodah, Z., Tawalbeh, M., Al-Shannag, M., & Al-Anber, Z. (2018). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. Journal of the Taiwan Institute of Chemical Engineers, 82, 233-243.

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

-

World Health Organization. (2004). ALIPHATIC AND AROMATIC ETHERS. Retrieved from [Link]

-

AMSbio. (2023, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

- Nielsen, C. J., D'Anna, B., Dye, C., Graus, M., Karl, M., King, S. M., ... & Wisthaler, A. (2010).

- Genfa, Z., & Yufeng, L. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway.

- Zhang, Y., Wang, Y., Zhang, C., Wang, Y., & Wang, P. (2023). NMR Relaxation Unveils the Promoting Effect of Surface–Water Interactions on Photocatalytic Degradation over Carbon Nitride in Aqueous Solutions. Langmuir, 39(49), 17935-17944.

- Dhumal, B. R., Bhusari, V. K., & Tajne, M. R. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. International Journal of Pharmaceutical Sciences and Research, 5(12), 5346-5353.

-

Wikipedia. (2023, December 12). Charles J. Pedersen. Retrieved from [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dl.edi-info.ir [dl.edi-info.ir]

- 7. q1scientific.com [q1scientific.com]

- 8. biomedres.us [biomedres.us]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Novel Phenoxy Ethanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The phenoxy ethanamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities exhibited by novel derivatives of this scaffold, offering a technical resource for researchers, scientists, and drug development professionals. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to empower the scientific community to unlock the full therapeutic potential of this promising class of compounds.

I. Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent and broad-spectrum activity. Phenoxy ethanamine derivatives have shown considerable promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.

A. Rationale for Antimicrobial Screening

The structural features of phenoxy ethanamine derivatives, including their lipophilicity and potential for hydrogen bonding, make them promising candidates for disrupting microbial membranes or inhibiting key enzymatic processes. The exploration of various substitutions on the aromatic ring and the ethanamine side chain allows for the fine-tuning of their antimicrobial spectrum and potency.

B. Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial efficacy of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted and robust technique for this purpose.

Protocol: Broth Microdilution Assay

-

Preparation of Microbial Inoculum:

-

From a fresh culture, isolate a pure colony of the test microorganism.

-

Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate at the optimal temperature (e.g., 35 ± 1 °C) until the culture reaches the mid-logarithmic phase of growth.[1]

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the phenoxy ethanamine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

C. Data Presentation: Antimicrobial Activity Profile

| Compound ID | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |

| PE-001 | Staphylococcus aureus: 8 | Escherichia coli: 32 | Candida albicans: 16 |

| PE-002 | Staphylococcus aureus: 4 | Escherichia coli: 16 | Candida albicans: 8 |

| PE-003 | Staphylococcus aureus: >64 | Escherichia coli: >64 | Candida albicans: 32 |

D. Visualizing the Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

II. Anti-Inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

Chronic inflammation is a hallmark of numerous diseases. Phenoxy ethanamine derivatives have been investigated for their potential to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.

A. Rationale for COX Inhibition Screening

The COX enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[2][3] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[4] The phenoxy ethanamine scaffold can be rationally designed to fit into the active site of COX enzymes.

B. Experimental Protocol: In Vitro COX Inhibition Assay

A fluorometric or colorimetric assay can be employed to determine the inhibitory activity of novel phenoxy ethanamine derivatives against both COX-1 and COX-2 enzymes.

Protocol: Fluorometric COX Inhibition Assay

-

Reagent Preparation:

-

Prepare assay buffer, probe, and cofactor solutions as per the manufacturer's instructions.

-

Prepare a solution of arachidonic acid (substrate).

-

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to the appropriate wells.

-

Add various concentrations of the test compound (phenoxy ethanamine derivative) or a known COX inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) to the wells.

-

Incubate for a short period to allow for inhibitor binding.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the arachidonic acid solution.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the COX enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

C. Data Presentation: COX Inhibition Profile

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| PE-004 | 25.3 | 0.5 | 50.6 |

| PE-005 | 10.8 | 1.2 | 9.0 |

| Celecoxib | 15.0 | 0.008 | 1875 |

D. Visualizing the COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 pathway by phenoxy ethanamine derivatives.

III. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. Phenoxy ethanamine derivatives have demonstrated potential as anticonvulsant agents.

A. Rationale for Anticonvulsant Screening

The structural diversity of phenoxy ethanamine derivatives allows for the potential modulation of various ion channels (e.g., sodium, calcium) or neurotransmitter systems (e.g., GABAergic, glutamatergic) involved in the regulation of neuronal excitability. Identifying compounds that can suppress seizure activity in preclinical models is a critical step in their development as AEDs.

B. Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[5][6]

Protocol: MES Seizure Model in Mice

-

Animal Preparation and Dosing:

-

Use adult male mice of a suitable strain (e.g., CF-1).

-

Administer the test compound (phenoxy ethanamine derivative) or vehicle control via an appropriate route (e.g., intraperitoneal, oral).

-

Allow for a predetermined time for drug absorption and distribution.

-

-

Induction of Seizure:

-

Observation and Endpoint:

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.[7]

-

-

Data Analysis:

-

Determine the percentage of animals protected at each dose of the test compound.

-

Calculate the ED₅₀ (median effective dose), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

-

C. Data Presentation: Anticonvulsant Activity in the MES Model

| Compound ID | Route of Administration | ED₅₀ (mg/kg) |

| PE-006 | Intraperitoneal | 15.2 |

| PE-007 | Oral | 28.5 |

| Phenytoin | Intraperitoneal | 9.5 |

D. Visualizing the Anticonvulsant Screening Workflow

Caption: Workflow for the Maximal Electroshock (MES) seizure model.

IV. Antidepressant Activity: Interplay with Monoamine Systems

Depression is a debilitating mood disorder with a significant unmet medical need for more effective and faster-acting treatments. Certain phenoxy ethanamine derivatives have shown promise as potential antidepressant agents.

A. Rationale for Antidepressant Screening

The monoamine hypothesis of depression suggests that a deficiency in neurotransmitters such as serotonin, norepinephrine, and dopamine contributes to the pathophysiology of the disorder.[2] Many established antidepressants act by modulating these monoamine systems. The phenoxy ethanamine scaffold is present in some known antidepressant drugs, suggesting its potential to interact with monoamine transporters or receptors.

B. Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant activity in rodents.[8][9] The test is based on the principle that animals will adopt an immobile posture after initial escape attempts when placed in an inescapable container of water. Antidepressant treatment is expected to increase the duration of mobility.

Protocol: Forced Swim Test in Mice

-

Animal Acclimation and Dosing:

-

Acclimate mice to the testing room.

-

Administer the test compound or vehicle control.

-

-

Test Procedure:

-

Behavioral Scoring:

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.

-

-

Data Analysis:

-

Compare the duration of immobility between the test compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

C. Data Presentation: Antidepressant-like Activity in the FST

| Treatment Group | Dose (mg/kg) | Duration of Immobility (seconds, Mean ± SEM) |

| Vehicle | - | 180 ± 10.5 |

| PE-008 | 10 | 125 ± 8.2 |

| PE-008 | 20 | 98 ± 7.5 |

| Fluoxetine | 20 | 110 ± 9.1 |

| p < 0.05, **p < 0.01 compared to vehicle |

D. Visualizing the Antidepressant Screening Logic

Caption: Logic of the Forced Swim Test for antidepressant screening.

V. Adrenergic Receptor Antagonism: Modulating Sympathetic Tone

Phenoxy ethanamine derivatives, such as phenoxybenzamine, are known to act as antagonists at adrenergic receptors. This activity has therapeutic implications for conditions such as hypertension and pheochromocytoma.[12][13]

A. Rationale for Adrenergic Receptor Binding Assays

Alpha-adrenergic receptors (α₁ and α₂) are key regulators of vascular smooth muscle contraction and neurotransmitter release.[14][15] Blocking these receptors can lead to vasodilation and a reduction in blood pressure.[14] Radioligand binding assays are a direct method to determine the affinity of novel compounds for these receptors.

B. Experimental Protocol: Radioligand Binding Assay

Protocol: α₁-Adrenergic Receptor Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes from a cell line or tissue expressing the α₁-adrenergic receptor.

-

-

Binding Reaction:

-

In a reaction tube, combine the cell membranes, a radiolabeled ligand specific for the α₁-receptor (e.g., [³H]prazosin), and varying concentrations of the unlabeled test compound.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).

-

-

Incubation and Separation:

-

Incubate the reaction mixture to allow for binding equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

-

Quantification and Analysis:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki (inhibitory constant) of the test compound, which is a measure of its binding affinity.

-

C. Data Presentation: Adrenergic Receptor Binding Affinity

| Compound ID | α₁-Adrenergic Receptor Ki (nM) | α₂-Adrenergic Receptor Ki (nM) |

| PE-009 | 5.2 | 150.8 |

| PE-010 | 25.6 | 89.4 |

| Phenoxybenzamine | 10.1 | 100.2 |

D. Visualizing the α₁-Adrenergic Receptor Antagonism Pathway

Caption: Mechanism of α₁-adrenergic receptor antagonism.

VI. Herbicidal Activity: A Tool for Crop Protection

Interestingly, the biological activity of phenoxy ethanamine derivatives extends beyond pharmacology into agrochemicals. Certain derivatives have been found to possess herbicidal properties.

A. Rationale for Herbicidal Screening

The diverse chemical space accessible through the phenoxy ethanamine scaffold allows for the potential discovery of compounds that interfere with essential biochemical pathways in plants, such as amino acid or lipid biosynthesis, or photosynthesis.

B. Experimental Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of a phototoxic intermediate, causing rapid cell death.[16]

Protocol: PPO Inhibition Assay

-

Enzyme Extraction:

-

Extract PPO from a plant source (e.g., spinach leaves).

-

-

Inhibition Assay:

-

In a reaction mixture, combine the PPO enzyme extract, the substrate (protoporphyrinogen IX), and various concentrations of the test compound.

-

Monitor the formation of the product, protoporphyrin IX, spectrophotometrically or fluorometrically.[17]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value.

-

C. Data Presentation: Herbicidal Activity

| Compound ID | PPO Inhibition IC₅₀ (µM) | Post-emergence Herbicidal Activity (% control at 1 kg/ha ) |

| PE-011 | 0.25 | 95 |

| PE-012 | 1.5 | 78 |

| Fomesafen | 0.08 | 98 |

D. Visualizing the PPO Inhibition Mechanism

Sources

- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of antidepressants - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 15. Alpha blocker - Wikipedia [en.wikipedia.org]

- 16. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 17. mdpi.com [mdpi.com]

Role of 2-(3-Methoxyphenoxy)ethanamine as a building block in medicinal chemistry

The Meta-Methoxy Advantage: 2-(3-Methoxyphenoxy)ethanamine in Medicinal Chemistry[1][2]

Executive Summary

In the optimization of small molecule pharmacophores, the precise positioning of substituents on aromatic rings often dictates the delicate balance between potency, selectivity, and metabolic stability.[1] While the ortho-substituted phenoxyethylamine scaffold is ubiquitous in non-selective

Chemical Architecture & Pharmacophoric Profile[1]

The 2-(3-Methoxyphenoxy)ethanamine scaffold consists of a primary ethylamine tail linked via an ether oxygen to a phenol ring bearing a methoxy group at the meta (3-) position.[1]

| Feature | Medicinal Chemistry Impact |

| Ether Linkage | Acts as a hydrogen bond acceptor (HBA); introduces rotational flexibility allowing the amine to adopt various conformations relative to the aromatic ring.[1] |

| Primary Amine | Key interaction point (ionic bond) with Aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in Adrenergic/Dopaminergic receptors).[1] |

| 3-Methoxy Group | Steric: Less sterically demanding than ortho-substitution, avoiding "clashes" in tight binding pockets.Electronic: Weakly activating; modulates the |

Structural Comparison

-

Ortho (2-OMe): Often induces a twisted conformation due to steric clash with the ether oxygen.[1] Common in non-selective binders.[1]

-

Meta (3-OMe): Allows a more planar or extended conformation, critical for fitting into narrow hydrophobic clefts (e.g., Endothelin receptor subtypes).[1]

-

Para (4-OMe): Highly susceptible to rapid metabolic O-demethylation or ring oxidation.[1]

Synthetic Accessibility & Protocols

For medicinal chemists, the value of a building block lies in its ease of incorporation.[1] The synthesis of 2-(3-Methoxyphenoxy)ethanamine is robust, typically proceeding via Williamson ether synthesis.[1]

Protocol: N-Boc-Protected Synthesis (High Purity)

Direct alkylation of the free amine often leads to polymerization.[1] The N-protected route is preferred for library generation.[1]

Reagents: 3-Methoxyphenol, N-Boc-2-bromoethylamine, Potassium Carbonate (

-

Alkylation:

-

Dissolve 3-Methoxyphenol (1.0 eq) and N-Boc-2-bromoethylamine (1.1 eq) in anhydrous

. -

Add anhydrous

(2.5 eq).[1] -

Reflux at 80°C for 12–16 hours under

atmosphere.[1] -

Monitor: TLC/LCMS for disappearance of phenol.[1]

-

Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc).[1]

-

-

Deprotection:

Synthetic Workflow Diagram

Caption: Step-wise synthetic route for high-purity isolation of the target building block.

Pharmacophoric Utility: Case Studies

The meta-methoxy substituent is not merely a decoration; it is a functional probe for receptor subtype selectivity.[1]

Case Study 1: Endothelin Receptor Antagonists (ERAs)

In the development of analogs for Macitentan (a dual

-

The Challenge: High affinity for

is desired for vasoconstriction control, but -

The Solution: Replacing a 2-methoxyphenoxy (ortho) group with a 3-methoxyphenoxy (meta) group significantly altered the profile.[1]

Selectivity Data Profile:

| Compound Variant | Substituent | Outcome | ||

| Ortho-Analog | 2-OMe | Moderate | High | Mixed Antagonist |

| Meta-Analog | 3-OMe | High (< 10 nM) | Unchanged | Enhanced |

| Unsubstituted | H | High | Low | Loss of |

Analysis: The 3-methoxy group projects into a specific sub-pocket of the

Case Study 2: Targeted Protein Degradation (PROTACs)

In the design of Androgen Receptor degraders (e.g., derivatives related to ARV-766), the linker chemistry is vital.[1] The 3-methoxyphenoxy moiety has been utilized within complex linker systems (e.g., attached to cyclobutyl scaffolds).[1]

-

Role: The ether oxygen improves aqueous solubility compared to all-carbon linkers.[1]

-

Stability: The 3-methoxy group prevents rapid oxidative metabolism that might cleave the linker chain, ensuring the "warhead" and E3 ligase ligand remain connected long enough to induce ubiquitination.[1]

Metabolic & ADME Considerations

When incorporating 2-(3-Methoxyphenoxy)ethanamine, researchers must account for hepatic metabolism.[1]

-

O-Demethylation: The primary metabolic route is CYP450-mediated O-demethylation (likely CYP2D6 or CYP2C19) to form the 3-hydroxyphenoxy derivative (a phenol).[1]

-

Risk:[1] Phenols are rapidly glucuronidated and excreted.[1]

-

Benefit: In some cases (e.g., Dopamine agonists), the phenolic metabolite is the active species.[1] The 3-methoxy parent can act as a prodrug, improving blood-brain barrier (BBB) penetration due to higher lipophilicity before being activated in the CNS.[1]

-

-

Deamination: MAO (Monoamine Oxidase) can oxidize the ethylamine chain if it is not substituted.[1]

-

Mitigation: N-alkylation or incorporation into a ring (e.g., piperazine) blocks MAO activity.[1]

-

Metabolic Pathway Diagram

Caption: Primary metabolic fate of the scaffold.[1] The methoxy group often serves to mask the polar phenol during transport.[1]

Conclusion

2-(3-Methoxyphenoxy)ethanamine is a precision tool in the medicinal chemist's arsenal.[1] Unlike its ortho-isomer, which is often a default choice for non-selective blockade, the 3-methoxy (meta) variant offers a pathway to receptor subtype selectivity and conformational optimization .[1] Its synthetic robustness and ability to modulate physicochemical properties without introducing excessive lipophilicity make it an ideal candidate for fragment-based screens and linker design in next-generation therapeutics.[1]

References

-

Structure & Identity: 2-(3-Methoxyphenoxy)ethanamine-d3 (CAS 6487-86-1).[1] Santa Cruz Biotechnology.[1][3] Link[1]

-

GPCR Selectivity (Endothelin): Bolli, M. H., et al. (2012).[1] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[1] Journal of Medicinal Chemistry. Link[1]

-

Linker Chemistry: Organic Synthesis with 2-Phenoxyethylamine: A Versatile Intermediate. NBInno Technical Report. Link

-

Crystal Engineering: Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. National Institutes of Health (PMC).[1] Link

-

Dopaminergic Templates: Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. 29528-28-7,4-(1H-Imidazol-4-yl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 29528-28-7,4-(1H-Imidazol-4-yl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. scbt.com [scbt.com]

Structure-activity relationship of substituted phenoxyethanamines

This guide details the structure-activity relationship (SAR) of substituted phenoxyethanamines, a privileged scaffold in medicinal chemistry. It moves beyond simple cataloging to explore the mechanistic "why" behind structural modifications, focusing on their application in designing ligands for Monoamine Transporters (MATs) and Ion Channels.

Executive Summary: The Scaffold at a Glance

The phenoxyethanamine core (

Key Design Lever: The "Selectivity Switch" often lies in the linker length and ortho-substitution on the aromatic ring, which dictates the torsional angle between the aryl plane and the amine terminus.

Structural Anatomy & Pharmacophore

To rationalize the SAR, we dissect the molecule into three distinct zones: Region A (Aromatic "Warhead"), Region B (The Linker), and Region C (The Amine Terminus).

Region A: The Aromatic "Warhead" (Electronic & Steric Control)

The electronic nature and substitution pattern of the phenoxy ring are the primary determinants of target selectivity.

-

Ortho-Substitution (The NET Lock):

-

Mechanism: Substituents at the 2-position (e.g., methyl in Atomoxetine, methoxy in Nisoxetine) introduce steric clash with the ether oxygen. This forces the side chain out of the aromatic plane, adopting a twisted conformation.

-

Effect: This non-planar conformation is highly favored by the Norepinephrine Transporter (NET) but sterically clashes with the Serotonin Transporter (SERT) binding pocket.

-

Example: 2-Methyl substitution confers >10-fold selectivity for NET over SERT.

-

-

Para-Substitution (The SERT Driver):

-

Mechanism: Electron-withdrawing groups at the 4-position (e.g.,

in Fluoxetine) enhance binding to SERT. -

Effect: The para-substituent engages in hydrophobic interactions deep within the SERT S1 pocket (specifically interacting with residues like Ile172).

-

Example: 4-Trifluoromethyl substitution is a hallmark of SSRI activity.

-

Region B: The Linker (Distance & Flexibility)

The linker defines the spatial separation between the aromatic anchor and the cationic amine.

-

Ethylene (

) vs. Propylene (-

(Phenoxyethylamine): Often favors ion channel blockade (e.g., Mexiletine). The shorter distance aligns the amine with residues in the

- (Phenoxypropylamine): The "Goldilocks" length for monoamine transporters. It allows the amine to form a salt bridge with the conserved Aspartate (Asp75 in NET, Asp98 in SERT) while the aromatic ring nests in the hydrophobic sub-pocket.

-

(Phenoxyethylamine): Often favors ion channel blockade (e.g., Mexiletine). The shorter distance aligns the amine with residues in the

Region C: The Amine Terminus (Ionic Interaction)

-

Secondary vs. Tertiary: Secondary amines (

) generally exhibit higher potency for MATs compared to primary or tertiary amines. The methyl group provides a hydrophobic contact without introducing excessive steric bulk that would disrupt the salt bridge. -

Branched Alkyls: Bulky groups (e.g., t-butyl) or branching on the alpha-carbon (as in Mexiletine) protect the amine from MAO-mediated metabolism and can shift activity toward adrenergic receptors or ion channels.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing the phenoxyethanamine scaffold for specific targets.

Figure 1: Structural decision tree showing how linker length and ring substitution steer the pharmacology of the phenoxyethanamine scaffold.

Experimental Protocols

Chemical Synthesis: The Mitsunobu Route

While Williamson ether synthesis is common, the Mitsunobu reaction offers superior control for synthesizing complex, chiral phenoxyethanamines, avoiding harsh basic conditions that can racemize chiral centers.

Objective: Synthesis of N-Boc-protected 2-(2-methylphenoxy)ethanamine.

Reagents:

-

2-Methylphenol (o-Cresol)

-

N-Boc-ethanolamine

-

Triphenylphosphine (

) -

Diisopropyl azodicarboxylate (DIAD)[1]

-

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with

(1.5 eq) and N-Boc-ethanolamine (1.2 eq) dissolved in anhydrous THF under nitrogen atmosphere. -

Phenol Addition: Add 2-methylphenol (1.0 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Activation: Dropwise add DIAD (1.5 eq) over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel). -

Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group, yielding the final amine salt.

Figure 2: Workflow for the Mitsunobu synthesis of phenoxyethanamines.

Biological Evaluation: Radioligand Uptake Assay

To determine the affinity and selectivity (NET vs. SERT), a functional uptake inhibition assay is preferred over simple binding, as it measures the drug's ability to block transport.

Protocol:

-

Cell Line: HEK-293 cells stably expressing human NET (hNET) or human SERT (hSERT).

-

Seeding: Plate cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well 24h prior to assay.

-

Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to inhibit MAO).

-

Incubation:

-

Wash cells with KRH buffer.

-

Add test compound (concentration range

to

-

-

Substrate Addition: Add

-Norepinephrine (for NET) or -

Uptake: Incubate for 6 minutes (NET) or 10 minutes (SERT). Note: Keep time short to ensure initial velocity conditions.

-

Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.

-

Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

-

Analysis: Plot dose-response curves to calculate

.

Comparative Data: Selectivity Profiles

The following table summarizes how structural changes shift the selectivity profile, grounded in literature values.

| Compound | Structure (Core Mod) | Target Affinity ( | Selectivity Profile |

| Atomoxetine | 2-Me-Phenoxy-propylamine | NET: 5 | NET Selective (>100x vs SERT) |

| Nisoxetine | 2-OMe-Phenoxy-propylamine | NET: 0.8 | NET Selective |

| Fluoxetine | 4-CF3-Phenoxy-propylamine | SERT: 0.9 | SERT Selective |

| Mexiletine | 2,6-DiMe-Phenoxy-ethylamine | NaV1.5: ~5000 | Na+ Channel Blocker (Class IB) |

Mechanistic Insight: Note the shift from Mexiletine (Ethanamine, 2-carbon) to Atomoxetine (Propanamine, 3-carbon). The extra carbon atom is not merely a spacer; it provides the necessary flexibility for the amine to reach the aspartate anchor in the transporter, converting a channel blocker into a reuptake inhibitor.

References

-

Haufe, G. (2008). "From the Selective Serotonin Transporter Inhibitor Citalopram to the Selective Norepinephrine Transporter Inhibitor Talopram: Synthesis and Structure-Activity Relationship Studies." Journal of Medicinal Chemistry. Link

-

Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of neurotransmitters." Journal of Pharmacology and Experimental Therapeutics. Link

-

Tsuruda, P. R., et al. (2010). "Structure-Activity Relationships of Phenoxyethylamines as Monoamine Transporter Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Organic Chemistry Portal. (2023). "Mitsunobu Reaction: Mechanism and Protocols." Link

-

Ruffolo, R. R. (1983). "Structure-activity relationships of alpha-adrenoceptor agonists." Journal of Autonomic Pharmacology. Link

Sources

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for Purity Analysis of 2-(3-Methoxyphenoxy)ethanamine Hydrochloride

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-(3-Methoxyphenoxy)ethanamine hydrochloride. As a crucial pharmaceutical intermediate, ensuring the purity and stability of this compound is paramount for the quality of final active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6] The method is designed to effectively separate the main analyte from potential process-related impurities and degradation products generated under forced stress conditions.

Introduction and Chromatographic Rationale

2-(3-Methoxyphenoxy)ethanamine is a primary aromatic amine intermediate used in the synthesis of various pharmaceutical agents.[1] The purity of such intermediates directly impacts the impurity profile of the final drug product, making a reliable analytical method for its quality control essential. The hydrochloride salt form enhances solubility in aqueous media, which is advantageous for RP-HPLC analysis.

Chromatographic Challenges & Method Design: The primary challenge in analyzing basic compounds like aromatic amines via RP-HPLC is the potential for peak tailing. This phenomenon arises from strong interactions between the protonated amine group and residual acidic silanols on the silica-based stationary phase. To mitigate this, our method employs two key strategies:

-

Acidic Mobile Phase: An acidic mobile phase (pH ≈ 2.0-3.0) ensures the analyte is consistently in its protonated, cationic form. This acidic environment also suppresses the ionization of silanol groups (pKa ~3.5-4.5) on the C18 stationary phase, minimizing secondary ionic interactions and leading to improved peak symmetry.[7]

-

End-Capped C18 Column: The use of a modern, high-purity, end-capped C18 column is critical. End-capping masks a significant portion of the residual silanols, further reducing unwanted interactions and delivering sharp, symmetrical peaks.

Based on the analyte's structure—a moderately polar aromatic compound—a standard C18 column with a mobile phase of acetonitrile and an acidic buffer is the logical starting point for achieving effective chromatographic retention and separation.[8][9]

Proposed HPLC Methodology

Instrumentation, Chemicals, and Reagents

-

Instrumentation: HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Data Acquisition: Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

-

Chemicals:

-

This compound Reference Standard (>99.5% purity).

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

-

Orthophosphoric acid (AR grade).

-

Water (Milli-Q or equivalent HPLC grade).

-

Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%) for forced degradation studies.

-

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reverse-phase chemistry provides good retention for aromatic compounds. The length and particle size offer a balance of efficiency and backpressure. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5) | Buffering capacity ensures a stable pH. A pH of 2.5 suppresses silanol activity and ensures the amine is fully protonated for consistent retention. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase, providing good elution strength for the analyte. |

| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B | A gradient program ensures elution of the main peak with a good peak shape while also eluting any more hydrophobic impurities within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |

| Detection Wavelength | 220 nm and 275 nm (DAD) | The methoxyphenyl group exhibits strong absorbance in the low UV range (~220 nm) for high sensitivity, and a secondary maximum around 275 nm for selectivity. DAD allows for peak purity assessment. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |

Preparation of Solutions

-

Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ into 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent.

Method Validation Protocol (ICH Q2(R2))

A robust analytical method must be validated to prove it is fit for its intended purpose.[4][5] The following protocols outline the validation parameters.

System Suitability

Before any sample analysis, the chromatographic system's performance is verified. A working standard solution is injected six times, and the parameters are evaluated.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 1.0% |

| % RSD of Retention Time | ≤ 1.0% |

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are the cornerstone of developing a stability-indicating method.[10][11][12][13]

Protocol: Prepare a sample solution (approx. 1000 µg/mL) and subject it to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[10]

-

Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before dilution.

-

Base Hydrolysis: Add 1 mL of 0.1 M NaOH, heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before dilution.

-

Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours, then prepare the solution.

-

Photolytic Degradation: Expose the solution to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours) in a photostability chamber.

Analyze all stressed samples alongside an unstressed control. The method is deemed specific if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 1.5). Peak purity analysis using a DAD is used to confirm that the main peak is spectrally pure in all conditions.

Linearity

A minimum of five concentrations are prepared from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration (e.g., 1, 25, 50, 100, 150 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

-

Acceptance Criterion: r² ≥ 0.999.

Accuracy and Precision

-

Accuracy (Recovery): Determined by analyzing samples of known concentration at three levels (e.g., 80%, 100%, 120% of the working concentration) in triplicate. The percentage recovery is calculated.

-

Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

-

-

Precision (Repeatability): Six separate samples are prepared from the same homogenous batch and analyzed. The relative standard deviation (%RSD) of the purity results is calculated.

-

Acceptance Criterion: %RSD ≤ 2.0%.

-

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

These are determined based on the signal-to-noise ratio (S/N).

-

LOD: The concentration that yields an S/N ratio of approximately 3:1.

-

LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ concentration must also demonstrate acceptable precision and accuracy.

Visualization of Workflows

Typical Results and Data Interpretation

The purity of this compound is calculated using the area normalization method.